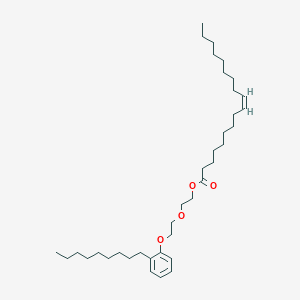

2-(2-(Nonylphenoxy)ethoxy)ethyl oleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94022-13-6 |

|---|---|

Molecular Formula |

C37H64O4 |

Molecular Weight |

572.9 g/mol |

IUPAC Name |

2-[2-(2-nonylphenoxy)ethoxy]ethyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C37H64O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-30-37(38)41-34-32-39-31-33-40-36-29-26-25-28-35(36)27-23-21-19-10-8-6-4-2/h14-15,25-26,28-29H,3-13,16-24,27,30-34H2,1-2H3/b15-14- |

InChI Key |

NFQWKIBNXQKIOA-PFONDFGASA-N |

Isomeric SMILES |

CCCCCCCCCC1=CC=CC=C1OCCOCCOC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OCCOCCOC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Conceptual Framework of Synthetic Ethoxylated Derivatives in Modern Chemistry

Synthetic ethoxylated derivatives are a cornerstone of modern applied chemistry, primarily belonging to the class of nonionic surfactants. nih.gov These molecules are synthesized through a process known as ethoxylation, a chemical reaction where ethylene (B1197577) oxide is added to a substrate containing an active hydrogen, such as an alcohol or a phenol (B47542). wikipedia.orgyoutube.com The reaction is typically conducted at elevated temperatures and pressures, often using an alkaline catalyst like potassium hydroxide (B78521) (KOH), and is highly exothermic, requiring careful thermal control. wikipedia.orgyoutube.com

The fundamental structure of an ethoxylated derivative consists of two key parts: a hydrophobic "tail" and a hydrophilic "head." The tail is the original substrate molecule (e.g., a fatty alcohol or an alkylphenol), while the head is a chain of repeating ethylene oxide units (a polyoxyethylene chain). wikipedia.org Because the polyoxyethylene chain does not carry an electrical charge, these surfactants are termed "nonionic." This lack of charge makes them stable over a wide pH range and compatible with other types of surfactants. shreechem.inrimpro-india.com

The versatility of ethoxylated derivatives stems from the ability to control the lengths of both the hydrophobic tail and the hydrophilic head. For instance, reacting a substrate with a varying number of ethylene oxide molecules (from 1 to over 100) produces a range of surfactants with different hydrophilic-lipophilic balance (HLB) values. cambridge.org This balance dictates the surfactant's properties, such as its solubility in water versus oil and its effectiveness as a wetting agent, emulsifier, or detergent. This "tunability" allows for the creation of custom-designed molecules for specialized applications across numerous sectors, including textiles, agriculture, paints, and personal care products. elchemy.commdpi.com

Structural Context and Research Significance of 2 2 Nonylphenoxy Ethoxy Ethyl Oleate

The compound 2-(2-(Nonylphenoxy)ethoxy)ethyl oleate (B1233923) (CAS Number: 94022-13-6) is a complex nonionic surfactant whose structure is key to its function. chemical-label.com It is formally an ester synthesized from two primary components: the alcohol 2-(2-(nonylphenoxy)ethoxy)ethanol (a type of nonylphenol ethoxylate known as Nonoxynol-2) and oleic acid, a long-chain unsaturated fatty acid. nih.gov

The molecular structure can be deconstructed into three functional regions:

The Nonylphenol Group : This is a highly hydrophobic (lipophilic) segment, consisting of a phenol (B47542) ring attached to a branched nine-carbon alkyl chain. wikipedia.org This part of the molecule provides a strong affinity for oils and other nonpolar substances.

The Di-ethoxy Linker : A short chain of two ethoxy (–OCH₂CH₂–) units connects the nonylphenol group to the ester functionality. This segment provides a degree of hydrophilicity and flexibility to the molecule.

The research significance of this compound lies in its enhanced functionality as a surfactant and emulsifier. Standard nonylphenol ethoxylates are widely used to create stable mixtures of oil and water. shreechem.in By converting the terminal hydroxyl group of the ethoxylate chain into a large oleate ester, the molecule's affinity for oil phases is dramatically increased. This makes it particularly effective in applications requiring the emulsification or dispersion of oils and greases, such as in industrial cleaners, agrochemical adjuvant formulations, and as processing aids in the oil and gas industry. shreechem.inelchemy.com The study of such ester derivatives is driven by the need for high-performance surfactants that can function efficiently in specific, often challenging, chemical environments.

Below are tables detailing the physicochemical properties of the parent alcohol and the final ester product.

| Property | Value | Source |

|---|---|---|

| Synonym | Nonoxynol-2 | nih.gov |

| CAS Number | 20427-84-3 | nih.gov |

| Molecular Formula | C₁₉H₃₂O₃ | nih.gov |

| Molecular Weight | 308.5 g/mol | nih.gov |

| Physical Description | Liquid; Dry Powder | nih.gov |

| Melting Point | 42-43 °C | nih.gov |

| Property | Value | Source |

|---|---|---|

| CAS Number | 94022-13-6 | chemical-label.com |

| Molecular Formula | C₃₇H₆₄O₄ | Calculated |

| Molecular Weight | 572.9 g/mol | Calculated |

| Physical State | Likely a viscous liquid or waxy solid | Inferred |

| Key Structural Features | Nonylphenol, Di-ethoxy chain, Oleate ester | Inferred |

Current Research Landscape and Knowledge Gaps Pertaining to Complex Nonionic Esters

Esterification Reaction Pathways of Ethoxylated Alcohols with Oleic Acid

The primary route for synthesizing 2-(2-(nonylphenoxy)ethoxy)ethyl oleate is through the direct esterification of 2-(2-(nonylphenoxy)ethoxy)ethanol with oleic acid. This reaction involves the formation of an ester bond between the hydroxyl group of the ethoxylated nonylphenol and the carboxyl group of oleic acid, with the elimination of a water molecule.

The general scheme for this esterification is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Where R-COOH represents oleic acid and R'-OH represents 2-(2-(nonylphenoxy)ethoxy)ethanol.

An alternative pathway involves the transesterification of an oleic acid ester, such as methyl oleate, with 2-(2-(nonylphenoxy)ethoxy)ethanol. This method can sometimes offer advantages in terms of reaction conditions and by-product removal.

Catalytic Systems and Reaction Optimizations for Ester Synthesis

The efficiency of the esterification reaction is highly dependent on the catalytic system employed. Both acidic and basic catalysts are utilized in the synthesis of similar non-ionic surfactant esters.

Acid Catalysts: Acidic catalysts, such as p-toluenesulfonic acid, methanesulfonic acid, and sulfuric acid, are commonly used to protonate the carbonyl oxygen of oleic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of the ethoxylated nonylphenol. google.com The reaction is typically carried out at elevated temperatures, often between 140°C and 200°C, to drive the equilibrium towards the product by continuously removing the water of reaction. google.com

Heterogeneous Catalysts: In recent years, solid acid catalysts have gained prominence due to their ease of separation from the reaction mixture, reusability, and reduced environmental impact. Examples include zirconia-silica-based catalysts. frontiersin.org These catalysts can be tailored to have specific acidic properties and hydrophobicity to enhance catalytic activity and selectivity. frontiersin.org For instance, a hydrophobic zirconia-silica catalyst has demonstrated high yields in the esterification of glycerol (B35011) with oleic acid. frontiersin.org

Reaction Optimization: Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often optimized include:

Molar Ratio of Reactants: An excess of one reactant can be used to shift the reaction equilibrium.

Catalyst Concentration: The amount of catalyst affects the reaction rate, but excessive amounts can lead to side reactions and purification challenges.

Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions such as dehydration and etherification of the polyethylene glycol chain.

Reaction Time: Sufficient time is required to reach equilibrium, but prolonged reaction times can lead to product degradation.

Below is a table summarizing typical reaction conditions for the esterification of fatty acids with alcohols, which are analogous to the synthesis of the target compound.

| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic Acid | 1:1.1 | 160 | 6 | >90 | google.com |

| H-ZSM-5 | 1:2 | 160 | 0.83 | 92.02 | its.ac.id |

| ZrO₂-SiO₂-Me&Et-PhSO₃H | 1:1 | 160 | 4 | 82 | frontiersin.org |

Mechanistic Investigations of Ester Bond Formation

The mechanism of acid-catalyzed esterification, often referred to as the Fischer-Speier esterification, proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of oleic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The hydroxyl group of the 2-(2-(nonylphenoxy)ethoxy)ethanol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

The direct ethoxylation of fatty acid esters is another relevant mechanism where ethylene (B1197577) oxide is inserted between the carbonyl group and the ester bond, typically in the presence of an alkaline catalyst. researchgate.net

Purification Techniques and Chromatographic Separations of Synthetic Products

Following the synthesis, the crude product is a mixture containing the desired ester, unreacted starting materials, catalyst, and by-products. Purification is essential to achieve the required specifications for its intended application.

Common purification techniques include:

Neutralization and Washing: If an acid or base catalyst is used, the first step is often to neutralize it. The crude product is then washed with water to remove the salt and any water-soluble impurities.

Liquid-Liquid Extraction: This technique is used to separate the product from impurities based on their differential solubilities in two immiscible liquid phases. nih.gov Toluene is a solvent that has been used for the extraction of nonylphenol ethoxylates. nih.gov

Distillation: Unreacted volatile starting materials or by-products can be removed by distillation under reduced pressure.

Adsorption: Materials like activated carbon or bleaching earth can be used to remove colored impurities and trace amounts of other contaminants. researchgate.net

Chromatographic Separations: For high-purity applications, chromatographic techniques are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful analytical technique for identifying and quantifying the components in the reaction mixture. researchgate.net It is also used to assess the distribution of ethoxymers.

Micellar Electrokinetic Capillary Chromatography (MEKC): This method has been optimized for the separation and analysis of nonylphenol and its ethoxylates in complex matrices like wastewater. nih.gov

Solid-Phase Extraction (SPE): SPE is often used for sample clean-up and concentration prior to chromatographic analysis. gov.bc.ca

Development of Sustainable and Atom-Economical Synthetic Methodologies

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly processes. For the synthesis of non-ionic surfactants like this compound, this involves several key strategies:

Use of Renewable Feedstocks: Utilizing oleic acid derived from renewable sources such as vegetable oils is a key aspect of green synthesis. researchgate.net Similarly, efforts are being made to produce nonylphenol from renewable precursors.

Green Catalysts: The development and use of heterogeneous catalysts that are easily recoverable and reusable minimizes waste and avoids the need for neutralization steps. frontiersin.org Biocatalysts, such as enzymes (lipases), are also being explored for esterification reactions as they operate under mild conditions and exhibit high selectivity.

Atom Economy: The principle of atom economy encourages the design of synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Direct esterification is an atom-economical reaction, with water being the only by-product.

Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. its.ac.id For example, the esterification of glycerol monooleate was achieved in 50 minutes with microwave heating, a significant reduction from conventional methods. its.ac.id

Biodegradability: A crucial aspect of sustainable surfactant development is designing molecules that are readily biodegradable, thus minimizing their environmental persistence. While nonylphenol ethoxylates have faced scrutiny for their environmental impact, research into more biodegradable alternatives is ongoing. frontiersin.orgsilverfernchemical.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for the complete structural assignment of this compound. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the entire proton and carbon framework of the molecule.

One-Dimensional (¹H, ¹³C) NMR for Protons and Carbons

One-dimensional ¹H and ¹³C NMR spectra provide the foundational information regarding the chemical environment of each nucleus in the molecule. The predicted chemical shifts are based on the analysis of its constituent parts: the nonylphenol ethoxylate portion and the oleate ester tail.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the nonylphenol group, the protons of the ethoxylate chain, and the protons of the oleate chain. researchgate.net Esterification causes a notable downfield shift for the protons on the ethoxylate methylene (B1212753) group directly attached to the oleate's carbonyl oxygen. researchgate.net The ¹³C NMR spectrum provides complementary information, with characteristic shifts for the carbonyl carbon, olefinic carbons, aromatic carbons, and the various aliphatic and ethoxy carbons throughout the structure. researchgate.netresearchgate.net

Predicted ¹H NMR Chemical Shifts for this compound

| Structural Part | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Nonylphenol | Aromatic (ortho to -OR) | 6.85 - 6.95 | Doublet |

| Nonylphenol | Aromatic (meta to -OR) | 7.15 - 7.25 | Doublet |

| Ethoxylate Chain | Ar-O-CH₂ - | 4.05 - 4.15 | Triplet |

| Ethoxylate Chain | -O-CH₂ -CH₂-O- | 3.65 - 3.75 | Triplet |

| Ethoxylate Chain | -O-CH₂ -CH₂-O-C=O | 3.75 - 3.85 | Triplet |

| Ester Linkage | -O-CH₂ -C=O | 4.20 - 4.30 | Triplet |

| Oleate Chain | -CH =CH - | 5.30 - 5.40 | Multiplet |

| Oleate Chain | -CH₂ -C=O | 2.25 - 2.35 | Triplet |

| Oleate Chain | Allylic (-CH₂ -CH=) | 1.95 - 2.05 | Multiplet |

| Nonyl/Oleate Chains | Aliphatic (-CH₂-)n | 1.20 - 1.65 | Multiplet |

| Nonyl/Oleate Chains | Terminal (-CH₃) | 0.85 - 0.95 | Triplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Structural Part | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Oleate Chain | C =O (Ester Carbonyl) | 173.0 - 174.0 |

| Nonylphenol | Aromatic (C-O) | 157.0 - 158.0 |

| Nonylphenol | Aromatic (C-Alkyl) | 141.0 - 142.0 |

| Oleate Chain | -C H=C H- | 129.0 - 131.0 |

| Nonylphenol | Aromatic (CH, meta to -OR) | 129.0 - 130.0 |

| Nonylphenol | Aromatic (CH, ortho to -OR) | 114.0 - 115.0 |

| Ethoxylate Chain | Ar-O-C H₂- | 69.5 - 71.0 |

| Ethoxylate Chain | -O-C H₂-C H₂-O- | 67.0 - 69.0 |

| Ester Linkage | -O-C H₂-C=O | 63.0 - 64.0 |

| Nonyl/Oleate Chains | Aliphatic (-CH₂-)n | 22.0 - 35.0 |

| Nonyl/Oleate Chains | Terminal (-CH₃) | 13.5 - 14.5 |

Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity and Long-Range Couplings

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons. sdsu.edu For this compound, COSY would show correlations between the neighboring methylene protons within the nonyl, ethoxylate, and oleate chains. It would also confirm the connectivity of the olefinic protons to the adjacent allylic protons in the oleate moiety and the coupling between ortho and meta protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This technique is used to assign each carbon signal in the ¹³C spectrum to its corresponding proton signal(s) from the ¹H spectrum. pressbooks.pub An edited HSQC can further differentiate between CH/CH₃ groups and CH₂ groups by displaying their signals with opposite phases or different colors, which is invaluable for confirming methylene-rich structures. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is arguably the most powerful for elucidating the final structure, as it shows correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). columbia.eduyoutube.com This technique is crucial for identifying quaternary carbons (which have no attached protons) and for connecting different spin systems. libretexts.org For this molecule, the key HMBC correlation would be from the protons of the terminal ethoxy group (-O-CH₂ -C=O) to the carbonyl carbon (¹³C=O) of the oleate chain. researchgate.net This three-bond correlation unambiguously confirms the ester linkage between the nonylphenol ethoxylate head and the oleate tail.

Advanced Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry provides data on the molecular weight and elemental composition of the analyte and offers detailed structural information through fragmentation analysis.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) MS for Molecular Ion Detection

The molecular formula for this compound is C₃₇H₆₄O₄, with a monoisotopic mass of approximately 588.48 Da. Both ESI and APCI are soft ionization techniques capable of generating intact molecular ions for analysis.

Electrospray Ionization (ESI) : ESI is well-suited for polar and large molecules. For nonylphenol ethoxylate derivatives, ESI-MS often detects the molecular ion as an adduct with cations present in the solvent, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). nih.govosti.govresearchgate.net This is a common behavior for compounds containing multiple ether oxygens, which can chelate cations. osti.gov

Atmospheric Pressure Chemical Ionization (APCI) : APCI is effective for moderately polar to non-polar, thermally stable compounds. numberanalytics.comunt.edu It typically generates protonated molecules, [M+H]⁺, through gas-phase reactions. mdpi.com Given the amphiphilic nature of this compound, with its polar ethoxylate head and non-polar hydrocarbon tails, both ESI and APCI are viable ionization methods. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidating Oleate and Ethoxylate Chain Fragmentation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation through collision-induced dissociation (CID), and analyzing the resulting product ions. unt.eduyoutube.com This provides definitive structural information by revealing how the molecule breaks apart.

The fragmentation of this compound is expected to follow two primary pathways:

Cleavage of the Ethoxylate Chain : A characteristic fragmentation pattern for polyethylene glycol (PEG) and its derivatives is the sequential neutral loss of ethoxy units (C₂H₄O, 44 Da). nih.govresearchgate.netresearchgate.net

Cleavage at the Ester Linkage : The ester bond is a likely point of cleavage, which would yield fragment ions corresponding to the oleate portion and the nonylphenol ethoxylate portion. This provides clear evidence for the two main components of the molecule.

Fragmentation of the Oleate Chain : Further fragmentation can occur along the oleate hydrocarbon chain, providing additional structural details. researchgate.net

Predicted Key Fragment Ions in MS/MS of this compound ([M+H]⁺, m/z 589.5)

| m/z (Predicted) | Identity/Origin | Fragmentation Pathway |

|---|---|---|

| 545.5 | [M+H - C₂H₄O]⁺ | Loss of one ethoxy unit |

| 501.5 | [M+H - 2(C₂H₄O)]⁺ | Loss of two ethoxy units |

| 307.2 | [Nonylphenoxy-di-ethoxy]⁺ | Cleavage at the ester bond, retaining the ethoxylate portion |

| 283.2 | [Oleoyl cation, C₁₈H₃₅O]⁺ | Cleavage at the ester bond, retaining the oleate portion |

| 265.2 | [Oleoyl cation - H₂O]⁺ | Dehydration of the oleoyl (B10858665) cation |

| 219.2 | [Nonylphenol cation]⁺ | Cleavage of the entire ethoxy-oleate chain |

Isotope Dilution Mass Spectrometry for Quantitation and Method Validation

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise chemical quantification. wikipedia.orgresearchgate.net The method relies on the use of a stable isotope-labeled analogue of the analyte as an internal standard. wikipedia.org

For the quantification of this compound, a known amount of its isotopically labeled counterpart (e.g., containing ¹³C or ²H atoms) would be added to the sample at the earliest stage of analysis. This labeled standard has virtually identical chemical and physical properties to the native analyte, meaning it behaves the same way during sample extraction, cleanup, and chromatographic separation. nih.gov

During MS analysis, the instrument measures the ratio of the signal intensity of the native analyte to that of the co-eluting labeled standard. Because any sample loss or matrix-induced signal suppression or enhancement affects both the analyte and the standard equally, their ratio remains constant. nih.gov This allows for highly accurate and robust quantification, correcting for variations that can plague other analytical methods. wikipedia.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful, non-destructive means to probe the molecular structure of this compound. These techniques are complementary, offering a comprehensive fingerprint of the molecule's functional groups and conformational arrangement. thermofisher.comarxiv.org

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. thermofisher.com The resulting spectrum shows absorption bands at specific wavenumbers, which are characteristic of particular functional groups. For this compound, key functional groups and their expected FT-IR absorption regions are detailed in Table 1.

Raman spectroscopy, on the other hand, involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. thermofisher.com The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting non-polar, symmetric bonds. nih.gov This makes it an ideal complementary technique for analyzing the aromatic ring and the long alkyl chain of the oleate moiety.

Together, FT-IR and Raman spectroscopy can provide detailed insights into:

Functional Group Identification: Confirming the presence of the ester carbonyl group, the ether linkages, the aromatic ring, and the long aliphatic chains. scielo.org.mx

Conformational Analysis: Changes in the vibrational spectra can indicate different spatial arrangements (conformations) of the molecule, which can be influenced by its environment. nih.gov

Purity Assessment: The presence of unexpected peaks may indicate impurities or degradation products.

Table 1: Characteristic FT-IR and Raman Bands for this compound Functional Groups This table presents expected vibrational frequencies based on the analysis of similar compounds and functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Ester (C=O) | Stretching | 1735 - 1750 | 1735 - 1750 |

| Ether (C-O-C) | Asymmetric Stretching | 1100 - 1150 | Weak |

| Aromatic Ring (C=C) | Stretching | 1500 - 1600 | 1580 - 1610 (strong) |

| Alkyl (C-H) | Stretching | 2850 - 2960 | 2850 - 2960 |

| Alkene (C=C) in Oleate | Stretching | ~1655 (weak) | ~1655 (strong) |

| Phenoxy (Ar-O-C) | Stretching | 1240 - 1260 |

Chromatographic Methodologies for Purity Assessment and Isomer Analysis

The inherent complexity of commercial APEOs, including this compound, necessitates the use of high-resolution chromatographic techniques for purity assessment and the separation of its various isomers. nih.gov The nonyl group, in particular, is typically a complex mixture of branched isomers, which significantly complicates analysis. nih.govoup.com

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For the analysis of this compound, derivatization is often required to increase its volatility and thermal stability. dphen1.com Trimethylsilylation is a common derivatization procedure used for this class of compounds before GC analysis. dphen1.com

Detectors:

Flame Ionization Detector (FID): A universal detector for organic compounds, providing quantitative data based on the number of carbon atoms.

Mass Spectrometry (MS): Provides detailed structural information, allowing for the identification of individual isomers and impurities. oup.comnih.gov High-resolution capillary GC columns coupled with MS can resolve a large number of isomers. oup.com

Liquid Chromatography (LC) is the preferred method for analyzing APEOs due to their relatively low volatility and thermal lability, often eliminating the need for derivatization. eag.comperkinelmer.com

Detectors:

Ultraviolet (UV) Detector: Useful for detecting the aromatic nonylphenol moiety. eag.com

Evaporative Light Scattering Detector (ELSD): A more universal detector for non-volatile compounds.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): LC-MS and LC-MS/MS are the most powerful techniques for the analysis of APEOs, offering high sensitivity and specificity. perkinelmer.comacs.org They allow for the determination of the distribution of ethoxylate oligomers and the identification of various isomers. acs.orggov.bc.ca

Table 2: Comparison of GC and LC for the Analysis of this compound

| Feature | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. |

| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and thermally labile compounds. |

| Derivatization | Often necessary (e.g., silylation). | Generally not required. |

| Typical Columns | High-resolution capillary columns. | Reversed-phase (e.g., C18), normal-phase, mixed-mode. |

| Common Detectors | FID, MS. | UV, ELSD, MS, MS/MS. |

| Strengths | High resolution for volatile isomers. | Versatile, suitable for a wide range of APEOs, high sensitivity with MS. |

| Limitations | Potential for thermal degradation, requires derivatization. | Can have limitations in resolving complex isomeric mixtures with single-dimension chromatography. |

The significant isomeric complexity of this compound, arising from the branched nonyl group and potential variations in the ethoxy chain, presents a major challenge for single-dimension chromatographic methods. nih.gov Advanced techniques like mixed-mode and two-dimensional chromatography offer enhanced resolving power for such complex samples.

Mixed-Mode Chromatography (MMC) utilizes stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange). nih.govcapes.gov.br This can provide unique selectivities for separating isomers that are difficult to resolve using conventional single-mode chromatography. nih.gov For instance, a mixed-mode column could simultaneously leverage hydrophobic interactions and weak anion-exchange mechanisms to improve separation. nih.gov

Two-Dimensional Chromatography (2D-LC) is a powerful technique that involves coupling two independent chromatographic separations in a single analysis. chromatographyonline.com A fraction from the first dimension (¹D) is transferred to a second, orthogonal dimension (²D) for further separation. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique has proven effective for the isomer-specific determination of nonylphenols. tandfonline.com

Two-Dimensional Liquid Chromatography (LCxLC): By combining two different LC separation modes (e.g., normal-phase and reversed-phase), a much higher peak capacity can be achieved, allowing for the resolution of highly complex mixtures. chromatographyonline.com The use of mixed-mode chromatography in one or both dimensions of a 2D-LC setup can further enhance the separation of co-eluting components. nih.gov

These advanced chromatographic techniques, particularly when coupled with mass spectrometry, provide the necessary tools for a comprehensive characterization of the purity and isomeric composition of this compound.

Theoretical and Computational Chemistry Approaches to 2 2 Nonylphenoxy Ethoxy Ethyl Oleate Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of surfactant molecules. mdpi.com For a molecule like 2-(2-(Nonylphenoxy)ethoxy)ethyl oleate (B1233923), these calculations can provide a detailed picture of how electron density is distributed across the nonylphenol, ethoxylate, and oleate moieties.

Modern semiempirical and DFT methods allow for the calculation of the charge distribution within a molecule, which is crucial for understanding electrostatic interactions. 66.39.60acs.org The distribution of partial charges influences the molecule's self-assembly and physical properties. 66.39.60 For non-ionic surfactants containing ethylene (B1197577) oxide (EO) chains, DFT has been used to study electronic properties, revealing, for instance, a linear trend between solvation Gibbs energy and the length of the EO chain. mdpi.com

Key electronic properties that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For 2-(2-(Nonylphenoxy)ethoxy)ethyl oleate, negative potential would be expected around the oxygen atoms of the ester and ether groups, while the aromatic ring and hydrocarbon chains would exhibit less negative or slightly positive potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Spectroscopic properties can also be predicted. Computational methods can simulate vibrational spectra (FT-IR and Raman), which arise from the molecule's vibrational modes. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific peaks to functional groups. researchgate.net

Table 1: Predicted Electronic Properties of this compound via DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest available electron orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (E_gap) | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its interaction with polar media and its surfactant properties. |

| Molecular Electrostatic Potential (MEP) | Negative potential around ether and ester oxygens | Identifies regions prone to electrophilic attack and sites for hydrogen bonding, crucial for solvation and intermolecular interactions. researchgate.net |

Note: The values in this table are illustrative and represent typical ranges for similar molecules based on quantum chemical calculations. Actual values would require specific computation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions in Solution

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. chemrxiv.org This approach is particularly well-suited for analyzing the conformational flexibility of this compound and its interactions within a solution, providing a dynamic view that complements the static picture from quantum calculations. rsc.orgmdpi.com

In an aqueous environment, MD simulations can model how the amphiphilic molecule orients itself, with the hydrophobic nonyl and oleate tails seeking to minimize contact with water and the hydrophilic ethoxy groups interacting with water molecules. researchgate.net Simulations can track key structural and dynamic parameters:

Conformational Analysis: The long oleate chain and the flexible ethoxy linker allow the molecule to adopt a vast number of conformations. MD simulations can explore this conformational landscape, identifying the most probable shapes and the transitions between them. nih.govresearchgate.net The radius of gyration (Rg) can be calculated from the simulation trajectory to quantify the compactness of the molecule over time; a decrease in Rg can indicate a coil-to-globule transition or micellar aggregation. mdpi.com

Intermolecular Interactions: The primary forces governing the behavior of surfactants are interactions with the solvent and with other surfactant molecules. MD simulations explicitly model these interactions, including hydrogen bonds between the ethoxy groups and water, and hydrophobic interactions among the alkyl and aryl components. nih.gov Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding water molecules or other surfactant components at a certain distance from specific atoms on the target molecule. rsc.org

Table 2: Typical Parameters for an All-Atom MD Simulation of this compound in Water

| Parameter | Example Specification | Purpose |

| Force Field | GROMOS, AMBER, CHARMM | A set of parameters and equations used to describe the potential energy of the system, defining bonded and non-bonded interactions between atoms. rsc.org |

| Solvent Model | TIP3P, SPC/E | An explicit representation of water molecules to accurately simulate the aqueous environment. |

| System Size | ~50 surfactant molecules in ~20,000 water molecules | Sufficiently large to observe aggregation phenomena while remaining computationally feasible. |

| Ensemble | NPT (Isothermal-isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking typical laboratory conditions. mdpi.com |

| Simulation Time | 100-200 nanoseconds (ns) | Long enough to allow for molecular rearrangement, conformational sampling, and the potential formation of stable aggregates. chemrxiv.org |

| Analysis Outputs | Radius of Gyration (Rg), Radial Distribution Functions (RDFs), Hydrogen Bond Analysis, Mean-Squared Displacement (MSD) | Provide quantitative data on molecular conformation, local solvent structure, specific interactions, and diffusion, respectively. acs.org |

Docking Studies and Binding Affinity Predictions with Model Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or other macromolecule) to form a stable complex. nih.govmdpi.com For this compound, docking studies can be used to hypothesize its interaction with biological macromolecules, which is relevant for assessing its potential bioactivity or its mechanism of action in certain applications.

The process involves placing the ligand into the binding site of the macromolecule in various conformations and orientations. A scoring function is then used to estimate the binding affinity, typically reported as a binding energy (in kcal/mol), with lower (more negative) values indicating stronger binding. mdpi.com

Potential model macromolecules for docking with this compound could include:

Lipases: As an ester, the molecule could be a substrate or inhibitor for lipase (B570770) enzymes. Docking could predict how the oleate ester group fits into the enzyme's active site.

Human Serum Albumin (HSA): HSA is a major transport protein in the blood that binds many xenobiotics. Docking can help predict the potential for systemic transport and distribution. nih.gov

Estrogen Receptor: The nonylphenol moiety is known to be an endocrine disruptor that can bind to the estrogen receptor. oup.com Docking studies could compare the binding affinity of the full molecule to that of nonylphenol itself, assessing how the ethoxylated oleate tail affects this interaction.

The results of a docking simulation provide a plausible binding pose and a quantitative estimate of binding strength, which can be used to rank different ligands or understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. ethz.ch

Table 3: Hypothetical Docking Results for this compound with Human Estrogen Receptor Alpha (ERα)

| Ligand | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| 17β-Estradiol (Reference) | -11.5 | Arg394, Glu353, His524 | Hydrogen bonds, hydrophobic interactions |

| 4-Nonylphenol (B119669) | -8.2 | Leu387, Met421, Phe404 | Primarily hydrophobic interactions with the binding pocket. oup.com |

| This compound | -9.1 | Leu387, Met421, Phe404, Leu525 | Hydrophobic interactions from nonylphenol and oleate tail; potential steric hindrance from the long chain. |

Note: This table presents hypothetical data for illustrative purposes. Binding affinities and interacting residues are examples based on the known interactions of similar compounds.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Ethoxylated Esters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties through mathematical equations. nih.govnih.gov Instead of studying a single molecule, QSPR relies on a dataset of structurally related compounds and their experimentally measured properties to build a predictive model.

For a compound like this compound, a QSPR model could be developed using a series of analogous ethoxylated esters with varying lengths of the alkyl chain, ethoxy chain, and fatty acid component. frontiersin.orggoogle.com The goal is to predict key surfactant properties without needing to synthesize and test each new compound. nih.gov

The development of a QSPR model involves several steps:

Data Collection: A dataset of analogous molecules with measured properties (e.g., Critical Micelle Concentration (CMC), surface tension, cloud point) is assembled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These descriptors represent different aspects of the molecular structure, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, charges) attributes. nih.govmdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to find the best correlation between a subset of descriptors and the property of interest. nih.gov

Validation: The model's predictive power is tested on an external set of molecules not used in the model-building process.

For non-ionic surfactants, QSPR models have successfully predicted CMC using descriptors related to molecular weight, the number of oxygen atoms, and quantum-chemical parameters like the heat of formation and HOMO/LUMO energies. nih.gov

Table 4: Example of a QSPR Model for Predicting Critical Micelle Concentration (CMC) of Ethoxylated Esters

| Model Equation (Illustrative) |

| log(1/CMC) = c0 + c1(MW) + c2(nO) - c3(TPSA) + c4(logP) |

| Descriptor |

| MW (Molecular Weight) |

| nO (Number of Oxygen Atoms) |

| TPSA (Topological Polar Surface Area) |

| logP (Octanol-Water Partition Coefficient) |

| c0, c1, c2, c3, c4 |

Note: This table illustrates the general form of a QSPR equation. The specific descriptors and their coefficients would be determined from a statistical analysis of a relevant dataset.

Interfacial and Colloidal Science of 2 2 Nonylphenoxy Ethoxy Ethyl Oleate

Investigations into Surface Activity and Interfacial Tension Reduction Mechanisms

The primary mechanism behind the surface activity of 2-(2-(Nonylphenoxy)ethoxy)ethyl oleate (B1233923) is its amphiphilic nature. The hydrophobic nonylphenol and oleate portions of the molecule are repelled by water, while the ethoxy chain is hydrophilic. This dual character drives the molecules to accumulate at interfaces, orienting themselves to minimize the unfavorable contact between their hydrophobic parts and water.

At the air-water interface, the hydrophobic nonylphenol and oleate groups will extend into the air, while the hydrophilic ethoxy chain remains in the water. This arrangement disrupts the cohesive energy of water molecules at the surface, leading to a reduction in surface tension. Similarly, at an oil-water interface, the hydrophobic moieties will penetrate the oil phase, with the hydrophilic chain in the aqueous phase, thereby lowering the interfacial tension (IFT). nih.gov The efficiency of IFT reduction is a key factor in many applications, such as enhanced oil recovery and emulsification. nih.gov

The structure of the surfactant plays a crucial role in its effectiveness. The presence of the bulky nonylphenol group and the flexible oleate chain enhances its ability to disrupt the interface. The length of the ethoxylate chain also influences the hydrophilic-lipophilic balance (HLB) of the molecule, which in turn affects its surface activity. venus-goa.com Generally, a well-balanced HLB is necessary for optimal interfacial tension reduction.

Representative Data for Structurally Similar Nonionic Surfactants:

| Surfactant Type | Interfacial Tension (mN/m) vs. n-Heptane |

| Nonylphenol Ethoxylate (NPE) | ~1-5 |

| Alcohol Ethoxylate | ~2-8 |

| Alkyl Polyglucoside | ~3-10 |

Note: The above data is representative for the class of nonionic surfactants and not specific to 2-(2-(Nonylphenoxy)ethoxy)ethyl oleate. Actual values can vary based on concentration, temperature, and specific chemical structure.

Micellization Phenomena and Critical Micelle Concentration (CMC) Determination

Above a certain concentration in an aqueous solution, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into organized aggregates called micelles. researchgate.net In the case of this compound, the hydrophobic nonylphenol and oleate tails would form the core of the micelle, shielded from the water by a shell of the hydrophilic ethoxy chains.

The CMC is a fundamental property of a surfactant and is influenced by its molecular structure. For nonylphenol ethoxylates, the CMC generally increases with the length of the hydrophilic ethoxylate chain. industrialchemicals.gov.au The bulky and hydrophobic nature of the nonylphenol and oleate groups would be expected to lead to a relatively low CMC, as the molecule has a strong tendency to avoid the aqueous environment.

The determination of the CMC is typically carried out by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the property, such as surface tension, conductivity, or light scattering, indicates the onset of micelle formation.

Typical CMC Values for Nonylphenol Ethoxylates:

| Nonylphenol Ethoxylate (NPE) with varying Ethoxy Units | Critical Micelle Concentration (mg/L) |

| NPE with ~10 EO units | 49.6 industrialchemicals.gov.au |

| NPE with ~15 EO units | 96.9 industrialchemicals.gov.au |

| NPE with ~20 EO units | 154 industrialchemicals.gov.au |

Note: This data is for nonylphenol ethoxylates and serves as an estimate. The CMC of this compound will be influenced by the presence of the oleate group.

Adsorption Behavior at Liquid-Air, Liquid-Liquid, and Liquid-Solid Interfaces

The adsorption of this compound at various interfaces is a key aspect of its functionality. The extent of adsorption is typically described by adsorption isotherms, such as the Langmuir or Freundlich models, which relate the amount of adsorbed surfactant to its concentration in the bulk phase. nih.gov

Liquid-Air Interface: At the liquid-air interface, the surfactant molecules form a monolayer, reducing the surface tension. The packing of these molecules at the interface can be influenced by factors such as pH, temperature, and the presence of electrolytes. researchgate.net

Liquid-Liquid Interface: At a liquid-liquid (e.g., oil-water) interface, the surfactant orients itself to bridge the two immiscible phases. This is the basis for its role as an emulsifier. The effectiveness of adsorption at this interface is critical for the stability of emulsions. researchgate.net

Liquid-Solid Interface: The adsorption of the surfactant onto solid surfaces can modify the solid's surface properties. For instance, it can alter the wettability of a solid, a phenomenon utilized in applications like detergency and mineral flotation. researchgate.net The nature of the solid surface (hydrophilic or hydrophobic) and the surfactant's structure will determine the orientation and extent of adsorption.

Emulsification and Dispersion Mechanisms in Multiphase Systems

This compound is expected to be an effective emulsifier due to its ability to reduce interfacial tension and form a stable film at the oil-water interface. shreechem.in The process of emulsification involves the dispersion of one liquid phase into another in the form of fine droplets.

The mechanisms by which this surfactant can stabilize an emulsion include:

Reduction of Interfacial Tension: By lowering the energy required to create new droplet surface area, the surfactant facilitates the formation of smaller droplets during homogenization. alphachem.biz

Formation of a Protective Film: The adsorbed surfactant molecules at the droplet surface create a physical barrier that prevents the droplets from coalescing. The bulky nonylphenol group and the flexible oleate chain can contribute to a robust interfacial film.

Steric Hindrance: The hydrophilic ethoxy chains extending into the continuous phase can create a repulsive force between approaching droplets, a phenomenon known as steric stabilization, which prevents flocculation and coalescence.

As a dispersant, this surfactant can adsorb onto solid particles suspended in a liquid, preventing them from aggregating and settling. This is achieved through similar mechanisms of steric and/or electrostatic repulsion.

Interactions with Supramolecular Assemblies and Model Biological Membranes

The interaction of surfactants with supramolecular assemblies and biological membranes is a complex field of study. Due to its amphiphilic nature, this compound has the potential to interact with and disrupt lipid bilayers, which are the fundamental components of cell membranes. nih.gov

The hydrophobic portions of the surfactant can insert into the hydrophobic core of the lipid bilayer, while the hydrophilic ethoxy groups remain in the aqueous environment. This insertion can lead to several effects:

Increased Membrane Fluidity: The presence of the surfactant molecules can disrupt the ordered packing of the lipid molecules, leading to an increase in the fluidity of the membrane.

Membrane Permeabilization: At higher concentrations, the surfactant can cause the formation of pores or even the complete solubilization of the membrane into mixed micelles composed of lipids and surfactant molecules.

Alteration of Protein Function: By changing the lipid environment, the surfactant can indirectly affect the function of membrane-bound proteins.

These interactions are of significant interest in fields such as drug delivery, where surfactants can be used to enhance the permeability of biological barriers, and in toxicology, to understand the mechanisms of cellular damage. nih.govnih.gov

Environmental Transformation and Biogeochemical Cycling of 2 2 Nonylphenoxy Ethoxy Ethyl Oleate

Biodegradation Pathways and Kinetics in Aqueous and Sedimentary Environments

Biodegradation is a primary mechanism for the transformation of 2-(2-(Nonylphenoxy)ethoxy)ethyl oleate (B1233923) in aquatic and sedimentary systems. The initial step in its biodegradation is the enzymatic hydrolysis of the ester linkage, yielding nonylphenol diethoxylate (NP2EO) and oleic acid. The subsequent fate of these two products differs significantly and is dictated by the prevailing redox conditions. The degradation of the resulting NPEO intermediates is generally rapid, with studies showing over 99% degradation of parent NPEOs within four days in aerobic river water bioreactors. researchgate.net However, the persistence of metabolites is a key concern. duke.edudss.go.th

Under aerobic conditions, such as in the upper layers of water columns and well-oxygenated sediments, the biodegradation of the nonylphenol diethoxylate (NP2EO) moiety proceeds through distinct oxidative pathways. researchgate.net A primary mechanism is the shortening of the ethoxylate chain. nih.govresearchgate.net However, a more significant initial step in the aerobic degradation of NPEOs is the ω-carboxylation of the ethoxylate chain, which occurs at the terminal alcohol group. nih.gov This leads to the formation of nonylphenoxy ethoxy carboxylates (NPECs). nih.govnih.gov

Further degradation can involve the shortening of these carboxylated chains, yielding metabolites like nonylphenoxyacetic acid (NP1EC) and nonylphenoxyethoxyacetic acid (NP2EC). researchgate.net Concurrently, oxidation of the nonyl alkyl chain can occur, leading to the formation of carboxyalkylphenoxy ethoxylates (CAPECs). researchgate.netnih.gov These carboxylated metabolites are generally more water-soluble than the parent compounds. conicet.gov.ar The presence of other organic matter can significantly influence the degradation pathway, promoting the formation of carboxylated metabolites. researchgate.net Importantly, under aerobic conditions, the formation of the more toxic and persistent nonylphenol (NP) is generally not observed or occurs to a minor extent. duke.edunih.gov

Table 1: Key Aerobic Degradation Metabolites of Nonylphenol Ethoxylates

| Metabolite Class | Abbreviation | Formation Pathway |

| Nonylphenoxy Ethoxy Carboxylates | NPECs | Oxidation of the terminal alcohol on the ethoxylate chain. nih.govnih.gov |

| Carboxyalkylphenoxy Ethoxylates | CAPECs | Oxidation of the nonyl alkyl chain. researchgate.netnih.gov |

| Short-Chain Nonylphenol Ethoxylates | NPnEO (n=1,2) | Shortening of the ethoxylate chain, often a minor pathway compared to carboxylation. researchgate.net |

In anaerobic environments like deeper sediment layers, sludge digesters, and landfills, the biodegradation of the NP2EO moiety follows a reductive pathway. dss.go.th This process is generally slower and considered more persistent than aerobic degradation. researchgate.netduke.edu The primary anaerobic mechanism is the sequential shortening of the ethoxylate chain, where ethylene (B1197577) glycol units are removed one by one. dss.go.th This leads to the accumulation of short-chain intermediates, particularly nonylphenol monoethoxylate (NP1EO) and nonylphenol diethoxylate (NP2EO). nih.govresearchgate.net

The ultimate and most environmentally significant terminal metabolite of NPEO degradation under anaerobic conditions is nonylphenol (NP). dss.go.thconicet.gov.arresearchgate.net NP is more persistent and toxic than its parent ethoxylates. researchgate.net Once formed, nonylphenol itself degrades very slowly under anaerobic conditions, leading to its accumulation in sludge and sediments. dss.go.thresearchgate.net In some cases, degradation has been observed to proceed to NP even under nitrate-reducing (anoxic) conditions. conicet.gov.ar

Table 2: Comparison of Aerobic vs. Anaerobic Degradation of Nonylphenol Ethoxylates

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Primary Mechanism | ω-Carboxylation of ethoxylate chain, alkyl chain oxidation. nih.govresearchgate.net | Stepwise shortening of the ethoxylate chain. dss.go.th |

| Key Intermediates | Nonylphenoxy carboxylates (NPECs), Carboxyalkylphenoxy ethoxylates (CAPECs). nih.govnih.gov | Short-chain nonylphenol ethoxylates (NP1EO, NP2EO). nih.govresearchgate.net |

| Terminal Metabolite | Carboxylated compounds, CO₂. researchgate.netnih.gov | Nonylphenol (NP). dss.go.thconicet.gov.arresearchgate.net |

| Degradation Rate | Relatively fast. researchgate.net | Slower, more persistent. duke.edu |

The biodegradation of nonylphenol ethoxylates is carried out by a diverse range of microorganisms that are commonly found in environments such as activated sludge. nih.gov Several bacterial genera have been identified as capable of degrading NPEOs, including Pseudomonas, Sphingomonas, Sphingobium, Cupriavidus, Ralstonia, Achromobacter, and Staphylococcus. nih.govnih.gov Specific strains, such as Pseudomonas putida and Sphingomonas sp. Y2, have been studied for their high efficiency in NPEO removal. nih.govresearchgate.net In anaerobic settings, genera such as Acetoanaerobium, Smithella, Aminivibrio, and Petrimonas have been implicated in the degradation process, along with methanogenic archaea like Methanobacterium and Methanoregula. tandfonline.com

The enzymatic processes begin with the breakdown of the parent compound. For 2-(2-(Nonylphenoxy)ethoxy)ethyl oleate, this involves lipases or esterases that catalyze the hydrolysis of the ester bond. nih.gov The subsequent degradation of the NPEO moiety involves different enzymatic strategies. The aerobic, non-oxidative shortening of the ethoxylate chain is proposed to occur via a hydroxyl shift mechanism that results in the liberation of acetaldehyde. nih.gov This ether scission is catalyzed by enzymes that are active under both aerobic and anaerobic conditions. nih.gov In some fungi, extracellular degradation is mediated by enzymes like laccase. researchgate.net The broad category of enzymes responsible for these transformations are known as biotransformation enzymes, with Cytochrome P450 (CYP) enzymes being a major family involved in the metabolism of foreign chemical compounds. longdom.org

Abiotic Degradation Processes in Environmental Matrices

Beyond biodegradation, abiotic processes can also contribute to the transformation of this compound in the environment, primarily through photodegradation and hydrolysis.

Nonylphenol ethoxylates can undergo direct photolysis when exposed to ultraviolet (UV) radiation in aqueous solutions. nih.gov The degradation kinetics often follow a first-order reaction model. nih.gov The photodegradation pathway is complex, involving more than just the shortening of the ethoxylate side chain. nih.gov

Photo-transformation products include intermediates resulting from the oxidation of both the alkyl chain and the ethoxylate chain, leading to compounds with carboxylated and carbonylated functionalities. nih.gov Hydrogenation of the benzene (B151609) ring has also been detected as a transformation pathway. nih.gov Advanced oxidation technologies, such as those involving UV/H₂O₂ or photo-Fenton reactions, have been shown to effectively degrade NPEOs. acs.orgresearchgate.net Notably, in several studies of photochemical degradation, the toxic metabolite 4-nonylphenol (B119669) was not found as a byproduct. acs.orgconicet.gov.ar The presence of dissolved organic matter, such as humic acids, can reduce the rate of photodegradation. nih.gov

The primary abiotic transformation for this compound is the hydrolysis of its ester linkage. Esters can be cleaved back to a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by acid or promoted by base. libretexts.org

Acid-Catalyzed Hydrolysis : In acidic environmental conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to release oleic acid and nonylphenol diethoxylate. This process is reversible, and the equilibrium can be shifted towards hydrolysis by a large excess of water. libretexts.org

Base-Promoted Hydrolysis (Saponification) : Under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate that collapses, eliminating the alkoxide (the nonylphenol diethoxylate portion). The resulting oleic acid is deprotonated by the strong alkoxide base to form a carboxylate salt, driving the reaction to completion. libretexts.org

The stability of the ester bond is therefore pH-dependent. In addition to hydrolysis, ester cleavage can also occur via S_N2-type dealkylation under specific conditions with strong nucleophiles, though this is less common in typical environmental settings. researchgate.net The hydrolytic cleavage of the ester bond is a critical first step, as it releases the NPEO moiety, which then becomes subject to the biodegradation and photodegradation pathways described previously.

Sorption and Desorption Dynamics in Environmental Compartments (e.g., soils, sediments)

The environmental mobility and partitioning of this compound are significantly governed by its sorption and desorption behavior in soils and sediments. While specific studies on this exact compound are limited, a comprehensive understanding can be derived from research on its constituent moieties, namely nonylphenol (NP) and short-chain nonylphenol ethoxylates (NPEOs), which are its expected degradation products. The sorption process is critical as it influences the compound's bioavailability, transport, and ultimate fate in the environment. nm.gov

Sorption of a surfactant onto soil or sediment is a complex process influenced by the physicochemical properties of the chemical, the characteristics of the solid matrix (such as organic carbon content and particle size), and environmental conditions. nm.gov For nonylphenolic compounds, the interaction between their hydrophobic nonylphenol group and the organic matter in soil and sediment is a primary driver of sorption. nih.gov

Research on nonylphenol (NP) and nonylphenol monoethoxylate (NP1EO), a compound structurally similar to the ethoxylated portion of this compound, provides valuable insights. Studies have shown that the fraction of soil organic carbon (FOC) is a key parameter influencing the sorption of these compounds. nih.gov The sorption behavior can often be described by linear or Freundlich isotherms. nih.gov

A study on five different soils demonstrated that solid-liquid distribution coefficients (Kd) for NP ranged from 24 to 1059 mL/g, while for NP1EO, the range was 51 to 740 mL/g. nih.gov In most cases, the sorption was higher for NP than for NP1EO, which is attributed to the higher hydrophobicity of NP. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc), which normalizes the distribution coefficient to the organic carbon content of the soil, is often used to compare the sorption potential of different chemicals across various soils. The logKoc values for NP and NP1EO have been reported to be 4.0 and 3.8, respectively, indicating a strong tendency to sorb to organic matter. nih.gov

The sorption dynamics can be multiphasic, often involving a rapid initial phase followed by a slower sorption phase. nih.gov This is attributed to the initial partitioning of the compound to the easily accessible surfaces of soil and sediment particles, followed by slower diffusion into the internal matrix of the organic matter. nih.gov

Desorption studies reveal that the sorption of nonylphenolic compounds to soil is not always fully reversible, a phenomenon known as hysteresis. nih.gov Desorption solid-liquid distribution coefficients (Kd,des) have been found to be higher than the sorption coefficients (Kd), indicating that a fraction of the sorbed compound is resistant to desorption. nih.gov For NP, Kd,des values were reported to be between 130 and 1467 mL/g, and for NP1EO, they ranged from 24 to 1285 mL/g. nih.gov This irreversible sorption can lead to the long-term sequestration of these compounds in soils and sediments, making them persistent reservoirs of contamination. nih.govnih.gov The desorbed fraction is believed to originate from the linear partition domain, while the resistant fraction is segregated in nonlinear adsorption sites, such as pores in black carbon or other condensed organic matter. nih.gov

The presence of other organic compounds can also influence the sorption behavior. In mixtures, the sorption of NP, NP1EO, and nonylphenol diethoxylate (NP2EO) has been observed to increase significantly. nih.gov

The following table summarizes the sorption and desorption data for related nonylphenolic compounds.

Sorption and Desorption Coefficients for Nonylphenol (NP) and Nonylphenol Monoethoxylate (NP1EO) in Soil

| Compound | Parameter | Value Range (mL/g) | LogKoc | Reference |

|---|---|---|---|---|

| Nonylphenol (NP) | Sorption (Kd) | 24 - 1059 | 4.0 | nih.gov |

| Desorption (Kd,des) | 130 - 1467 | nih.gov | ||

| Nonylphenol Monoethoxylate (NP1EO) | Sorption (Kd) | 51 - 740 | 3.8 | nih.gov |

Environmental Distribution and Fate Modeling of Related Ethoxylated Esters

Modeling the environmental distribution and fate of chemicals like this compound is essential for predicting their environmental concentrations, identifying potential sinks, and assessing their long-range transport potential. defra.gov.uk Due to the limited specific data for this compound, modeling efforts often rely on data from structurally similar compounds, such as other nonylphenol ethoxylates and fatty acid ethoxylates.

Fate models, such as multimedia fugacity models, are used to describe the partitioning of a chemical between different environmental compartments, including air, water, soil, and sediment. defra.gov.uk These models use the physicochemical properties of the compound, such as aqueous solubility, vapor pressure, and partition coefficients (like Kow and Koc), to estimate its distribution. defra.gov.uk

For related ethoxylated esters, the key processes influencing their environmental fate are biodegradation, sorption to soil and sediment, and potential for bioaccumulation. nm.govnih.gov The ethoxylate chain in these molecules can undergo stepwise shortening through microbial action, leading to the formation of more persistent and often more toxic degradation products like nonylphenol. nih.gov

The distribution of these compounds is heavily influenced by their use patterns. For instance, many ethoxylated surfactants are used in cleaning products, leading to their release into wastewater systems. industrialchemicals.gov.au Their fate in sewage treatment plants is a critical control point for their entry into the environment. Incomplete removal can lead to their discharge into surface waters and accumulation in sewage sludge. nih.govindustrialchemicals.gov.au When this sludge is applied to land, it becomes a source of these compounds to the terrestrial environment. nih.gov

Environmental fate models can be used to simulate these scenarios and predict the resulting environmental concentrations. For example, models can estimate the partitioning of the compound between the water column and sediment based on its Koc value. Given the high logKoc values of related nonylphenolic compounds, it is expected that a significant fraction of this compound and its degradation products will reside in sediments and soils. nih.govnih.gov

More advanced modeling frameworks, such as PROTEX-HT, aim to provide a holistic view of a chemical's journey from its production to its potential risk to ecological and human receptors. nih.gov These models integrate modules for chemical emissions, fate and transport in various environments, and bioaccumulation in food webs. nih.gov Such models are invaluable for conducting risk assessments for large-volume chemicals with wide dispersive uses, a category that includes many ethoxylated surfactants. nih.gov

The following table presents key parameters used in environmental fate modeling for related compound classes.

Key Parameters for Environmental Fate Modeling of Related Compound Classes

| Compound Class | Key Fate Processes | Important Model Inputs | Environmental Compartments of Concern |

|---|---|---|---|

| Nonylphenol Ethoxylates | Biodegradation (ethoxylate chain shortening), Sorption, Bioaccumulation | Koc, Biodegradation rates, Kow | Water, Sediment, Soil, Sewage Sludge |

Analytical Methodologies for Environmental Monitoring and Research of 2 2 Nonylphenoxy Ethoxy Ethyl Oleate and Its Transformation Products

Advanced Sample Preparation Techniques from Complex Environmental Matrices

Effective monitoring of 2-(2-(Nonylphenoxy)ethoxy)ethyl oleate (B1233923) and its transformation products hinges on robust sample preparation. This crucial first step isolates and concentrates the target analytes from complex environmental samples, removing interfering substances that could compromise analytical accuracy. The choice of technique depends on the sample matrix and the physicochemical properties of the analytes.

Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and pre-concentration of NPEOs and their metabolites from aqueous samples. acs.orgepa.gov The method involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the target analytes. Interfering compounds are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. gov.bc.ca

Commonly used sorbents for NPEO analysis include reversed-phase materials like C18 and polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced). gov.bc.canih.gov For instance, a method for analyzing surface sediment involved ultrasonic extraction followed by purification using HLB or C18 solid-phase extraction minicolumns, achieving recovery percentages generally between 61% and 102%. nih.gov Another approach for water samples uses C18 cartridges to concentrate nonylphenols, nonylphenol ethoxylates, and nonylphenol ethoxycarboxylates before analysis. acs.org Graphitized carbon black (GCB) cartridges have also been successfully used for the extraction and cleanup of these compounds. researchgate.net

Solid-Phase Microextraction (SPME) offers a solvent-free alternative to conventional SPE. acs.org In SPME, a fused silica fiber coated with a polymeric stationary phase is exposed to the sample. Analytes partition from the sample matrix into the coating. The fiber is then transferred to the injection port of a chromatographic system for desorption and analysis. acs.org SPME coupled with High-Performance Liquid Chromatography (HPLC) has been developed for the analysis of alkylphenol ethoxylates, providing a simple alternative to LLE/HPLC or SPE/HPLC methods. acs.org

Table 1: Comparison of SPE Sorbents for Nonylphenol Ethoxylate Analysis

| Sorbent Type | Target Analytes | Sample Matrix | Typical Elution Solvents | Key Advantages |

|---|---|---|---|---|

| C18 (Octadecylsilane) | Nonylphenols, NPEOs, NP1-2EC | Water, Sediment | Methanol, Dichloromethane | Widely available, good retention for nonpolar compounds. nih.govacs.org |

| Oasis HLB | AEOs, NP, NP1-3EO, NP1-2EC | Sediment | Methanol, Dichloromethane | High capacity and stability across a wide pH range, good for polar and nonpolar analytes. nih.gov |

| Graphitized Carbon Black (GCB) | NPEOs | Water | Acetonitrile-Water | Effective for separating individual NPEO oligomers. researchgate.net |

| Carbowax/Divinylbenzene (SPME) | Alkylphenol Ethoxylates | Water, Sewage Sludge | Desorption via HPLC mobile phase | Solvent-free, good for non-volatile analytes, linear range of 0.1-100 mg/L. acs.org |

Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. austinpublishinggroup.com For the analysis of nonylphenols in aqueous matrices, dichloromethane is often the solvent of choice, demonstrating extraction yields between 87% and 98%. austinpublishinggroup.com The process generally involves multiple extractions to ensure a high recovery of the target analytes. After extraction, the organic phases are combined, dried (e.g., with anhydrous sodium sulfate (B86663) to remove residual water), and concentrated before analysis. austinpublishinggroup.com

While effective, LLE can be labor-intensive and require large volumes of organic solvents. austinpublishinggroup.com For solid samples like soil and sludge, advanced extraction techniques such as ultrasonic-assisted extraction (UAE) and pressurized fluid extraction (PFE) are employed. nih.govnih.gov One study found that PFE could extract a larger quantity of nonylphenol and its ethoxylates from dried sludge in a shorter time compared to the traditional heating reflux method. nih.gov

Derivatization, the chemical modification of an analyte to enhance its analytical properties, is sometimes used in the analysis of NPEOs, particularly for Gas Chromatography (GC) which requires volatile and thermally stable compounds. acs.org However, for HPLC and LC-MS analysis, derivatization is often unnecessary as these techniques are well-suited for analyzing non-volatile and thermally labile compounds directly. epa.govacs.org In some specific research applications, derivatization might be used to improve detection sensitivity or chromatographic separation. For example, derivatization with 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (NE-OTf) has been used for the HPLC analysis of other lipid-based compounds with fluorescence detection. nih.gov

High-Resolution Chromatographic Separation for Isomers and Metabolites

Due to the complexity of commercial NPEO mixtures, which consist of numerous isomers and oligomers, high-resolution chromatography is essential for their separation and accurate quantification. eag.comresearchgate.net Technical nonylphenol, the precursor to NPEOs, is a complex mixture of isomers with branched alkyl chains. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating NPEOs and their degradation products. eag.com Reversed-phase chromatography, using columns such as C8 or C18, is commonly employed. acs.orgresearchgate.net In this mode, separation is based on the hydrophobicity of the analytes. A gradient elution, typically with a mobile phase consisting of water and an organic solvent like methanol or acetonitrile, is used to separate the compounds. tandfonline.comnih.gov

A significant analytical challenge is the separation of the various structural isomers of nonylphenol. While most HPLC methods show nonylphenol as a single, broad peak, specialized columns can provide greater resolution. researchgate.net The use of a graphitic carbon column, for example, has been shown to resolve a technical mixture of nonylphenol into 12 distinct peaks or groups of isomers. researchgate.net Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. nih.gov

Table 2: Chromatographic Conditions for NPEO Analysis

| Technique | Column Type | Mobile Phase Example | Detection Method | Application |

|---|---|---|---|---|

| HPLC | C18 | Water/Methanol Gradient | Fluorescence, MS | Quantification of NP and NPEOs in environmental samples. tandfonline.comnih.gov |

| HPLC | C8 | Isocratic Elution | MS | Separation of alkylphenolic compounds based on alkyl chain length. acs.org |

| UPLC | C18 (e.g., Acquity BEH) | Water/Acetonitrile with formic acid | MS/MS | Rapid and sensitive analysis of AEOs and NPEO degradation products. nih.gov |

| HPLC | Graphitic Carbon (HyperCarb) | Water (with acetic acid)/Acetonitrile Gradient | Not Specified | Separation of nonylphenol structural isomers. researchgate.net |

Coupled Mass Spectrometry Techniques for Identification and Quantification of Trace Levels

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of trace levels of 2-(2-(Nonylphenoxy)ethoxy)ethyl oleate and its transformation products in environmental samples. eag.comacs.org This combination provides high sensitivity and selectivity, allowing for the detection of analytes at nanogram-per-liter (ng/L) or nanogram-per-gram (ng/g) concentrations. acs.orgnih.gov

Electrospray ionization (ESI) is the most common ionization source used for these compounds, capable of operating in both positive and negative ion modes. acs.orglcms.cz In positive ion mode, NPEOs often form protonated molecules [M+H]⁺, ammonium (B1175870) adducts [M+NH₄]⁺, or sodium adducts [M+Na]⁺. nih.gov In negative ion mode, nonylphenol and its acidic metabolites typically form deprotonated molecules [M-H]⁻. acs.org

For quantification, tandem mass spectrometry (MS/MS) performed on triple quadrupole (QqQ) mass spectrometers is frequently used. lcms.cz This is often done in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. lcms.czmdpi.com This technique is highly specific and significantly reduces background noise, leading to very low detection limits. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, can also be used to provide highly accurate mass measurements, which aids in the confident identification of unknown metabolites and transformation products. thermofisher.comnih.gov

Method detection limits (MDLs) for individual NPEOs and their metabolites can be in the low picogram (pg) range on-column, translating to ng/L levels in water and ng/g levels in sediment. acs.orgnih.govnih.gov For instance, a UPLC-MS/MS method achieved detection limits typically below 0.5 ng/g in sediment samples. nih.gov

Development of Novel Detection Methods and Biosensors for Environmental Research

While chromatography-mass spectrometry methods are highly effective, they are typically laboratory-based, time-consuming, and require expensive equipment. frontiersin.org This has driven research into the development of novel, rapid, and portable detection methods, particularly biosensors, for the environmental monitoring of endocrine-disrupting compounds (EDCs) like nonylphenol. nih.govresearchgate.net

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal in the presence of a target analyte. researchgate.net For EDCs, two main types of biosensors are being developed:

Effect-based biosensors: These measure the endocrine-disrupting effect of a sample, for example, by using estrogen receptors that bind to estrogenic compounds like nonylphenol. nih.gov

Analyte-specific biosensors: These use specific recognition molecules, such as antibodies (in immunosensors) or aptamers, to detect a particular substance or group of substances. frontiersin.org